Thermal Stability Advantage of the 2-Methoxybenzamide Substituent vs. Unsubstituted and 2-Fluoro Analogs in the Directly N-Linked Series
In the directly N-linked benzimidazole–benzamide series, the 2-methoxy-substituted compound (2-BIMBA) exhibited the highest thermal decomposition onset at 433 K, compared with 423 K for the unsubstituted benzamide 2-BIBA and only 353 K for the 2-fluoro analog 2-BIFBA [1]. This represents a 10 K and 80 K advantage, respectively, attributed to the electron-donating and hydrogen-bonding capacity of the ortho-methoxy group [1]. While directly measured data for the methylene-linked target compound 1018163-29-5 are not yet published, the identical 2-methoxybenzamide pharmacophore provides a strong class-level inference that the ortho-methoxy substituent contributes to superior thermal robustness compared to unsubstituted or halogen-substituted congeners [1].
| Evidence Dimension | Thermal decomposition onset temperature (TGA) |
|---|---|
| Target Compound Data | Not directly measured; class-level inference based on 2-BIMBA (433 K) as closest congener |
| Comparator Or Baseline | 2-BIBA (unsubstituted benzamide): 423 K; 2-BIFBA (2-fluorobenzamide): 353 K |
| Quantified Difference | 2-BIMBA vs. 2-BIBA: +10 K; 2-BIMBA vs. 2-BIFBA: +80 K |
| Conditions | TGA and DTA; single crystals grown by slow evaporation from DMSO |
Why This Matters
Higher thermal stability is critical for applications requiring elevated-temperature processing, storage under non-ideal conditions, or solid-state formulation, where premature degradation of less stable analogs would compromise reproducibility.
- [1] Aruljothi, R. et al. (2022). Synthesis, crystal elucidation, spectroscopic analysis, DFT, NLO and biological studies of N-(1H-benzimidazol-2-yl)benzamide heterocyclic compounds. Optik, 270, 170014. View Source
